molecular formula C13H12N6OS B10880795 N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10880795
M. Wt: 300.34 g/mol
InChI Key: XAQJTALJJLJSGX-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide belongs to a class of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives, which are characterized by a pyrimidine core substituted with amino groups at positions 4 and 6, linked via a sulfanyl group to an acetamide scaffold. The phenyl ring in this compound is substituted with a cyano group at the ortho position (2-CN). These derivatives are synthesized through nucleophilic substitution reactions between 4,6-diaminopyrimidine-2-thiol and substituted 2-chloroacetamides .

The compound is designed to act as a protease inhibitor, particularly targeting viral enzymes such as NS2B/NS3 Dengue protease and SARS-CoV-2 main protease (Mpro), leveraging the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-stacking interactions .

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H12N6OS/c14-6-8-3-1-2-4-9(8)17-12(20)7-21-13-18-10(15)5-11(16)19-13/h1-5H,7H2,(H,17,20)(H4,15,16,18,19)

InChI Key

XAQJTALJJLJSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

Preparation Methods

Core Reaction: Thiol-Acetamide Coupling

The primary synthesis route involves nucleophilic substitution between 4,6-diaminopyrimidine-2-thiol and a chloroacetamide derivative. This method, validated across multiple studies, proceeds via deprotonation of the thiol group, followed by displacement of the chloride in the acetamide precursor.

General Procedure :

  • Deprotonation : 4,6-Diaminopyrimidine-2-thiol (3.52 mmol) is refluxed with potassium hydroxide (3.52 mmol) in ethanol for 30 minutes.

  • Coupling : 2-Chloro-N-(2-cyanophenyl)acetamide (3.52 mmol) is added, and the mixture is refluxed for 3–4 hours.

  • Workup : Ethanol is evaporated, and the product is precipitated with cold water, filtered, and recrystallized from methanol/ethyl acetate (1:1).

Yield : 88–96%.

Synthesis of 2-Chloro-N-(2-Cyanophenyl)Acetamide Intermediate

The chloroacetamide precursor is synthesized via acylation of 2-cyanoaniline with chloroacetyl chloride, adapted from analogous protocols.

Procedure :

  • Reaction : 2-Cyanoaniline (1.0 mol) is stirred with chloroacetyl chloride (1.1 mol) in toluene/water with Na₂CO₃ (1.5 mol) at 15°C.

  • Isolation : The mixture is filtered, and the crude product is recrystallized from ethyl acetate/hexanes.

Yield : 86–93%.

Optimization and Catalytic Variations

Solvent and Base Selection

  • Solvent : Ethanol is preferred for thiol deprotonation due to its polarity and compatibility with KOH. Alternatives like DMF are used for acylation.

  • Base : KOH outperforms NaOH in thiol activation, achieving >90% conversion.

Temperature and Time

  • Coupling : Reflux (78°C) for 3–4 hours ensures complete reaction. Prolonged heating (>6 hours) induces decomposition.

  • Acylation : Maintained at 15°C to minimize side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):
    δ 3.68 (s, 2H, CH₂), 7.02–8.05 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

  • IR (KBr):
    3340 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).

Crystallographic Insights

  • Intramolecular Hydrogen Bonding : Stabilizes the folded conformation between pyrimidine and phenyl rings (dihedral angle: 56–67°).

  • Intermolecular Interactions : N–H⋯N and N–H⋯O bonds form sheet-like networks.

Comparative Analysis of Methodologies

ParameterThiol-Acetamide CouplingAcylation
Yield 88–96%86–93%
Reaction Time 3–4 hours2–4 hours
Key Advantage High purityScalability
Limitation Solvent volumeLow-temperature control

Industrial-Scale Adaptations

Patent CN111004141A outlines a scalable route for analogous compounds:

  • Acyl Chlorination : 2-Cyanoaniline reacts with chloroacetyl chloride in toluene/Na₂CO₃.

  • Methylation (if needed): Dimethyl sulfate in CH₂Cl₂/NaOH at 50–60°C.
    Purity : >98% HPLC.

Challenges and Mitigation Strategies

  • Cyano Group Stability : Avoid prolonged heating >80°C to prevent nitrile hydrolysis.

  • Byproduct Formation : Use excess KOH (1.2 eq) to suppress disulfide formation .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other functional groups depending on the reducing agent used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The diaminopyrimidinyl moiety is known to interact with certain biological targets, making it a candidate for the development of inhibitors for enzymes such as kinases.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The diaminopyrimidinyl moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural parameters and biological activities of analogous compounds:

Compound Name (Substituent) Dihedral Angle (°) Hydrogen Bonding Network Biological Activity References
N-(2-cyanophenyl)-... (2-CN) Not reported Assumed intramolecular N–H⋯N Antiviral (theoretical)
N-(4-chlorophenyl)-... (4-Cl) 42.25 N–H⋯N, N–H⋯O, C–H⋯O Dengue protease inhibition
N-(3-chlorophenyl)-... (3-Cl) 59.70–62.18 Similar to 4-Cl derivative Dengue protease inhibition
N-(2-chlorophenyl)-... (2-Cl, ARARUI) 67.84 Intramolecular N–H⋯N Antiviral
N-(4-fluorophenyl)-... (4-F, DAPF) Near-planar Intermolecular N–H⋯O, C–H⋯F SARS-CoV-2 Mpro inhibition (−8.7 kcal/mol)
N-(3-nitrophenyl)-... (3-NO₂, ARAROC) 56.19 N–H⋯O (water), C–H⋯O Calcium channel blocking
N-(2-methylphenyl)-... (2-CH₃, GOKWIO) 54.73 Intramolecular N–H⋯N Antimicrobial

Key Observations:

Dihedral Angles and Conformation: The dihedral angle between the pyrimidine and benzene rings varies significantly with substituent position. Electron-withdrawing groups (e.g., Cl, NO₂) at meta/para positions reduce steric hindrance, leading to smaller angles (42.25° for 4-Cl vs. 67.84° for 2-Cl). This influences molecular planarity and binding pocket compatibility . The 4-fluorophenyl derivative (DAPF) exhibits near-planar geometry, enhancing π-π stacking with viral protease active sites .

Hydrogen Bonding and Stability :

  • Intramolecular N–H⋯N bonds stabilize the folded conformation across all derivatives, while intermolecular interactions (e.g., N–H⋯O, C–H⋯O) dictate crystal packing and solubility .
  • The 3-nitrophenyl derivative forms a hydrate with water-mediated N–H⋯O bonds, improving crystallinity .

Biological Activity :

  • Chlorophenyl derivatives (4-Cl, 3-Cl) show potent inhibition of Dengue protease, attributed to halogen bonding with catalytic residues .
  • The 4-fluorophenyl analogue (DAPF) exhibits strong binding to SARS-CoV-2 Mpro (−8.7 kcal/mol), driven by fluorine’s electronegativity and hydrophobic interactions .

Electronic and Pharmacokinetic Comparisons

  • Electron-Withdrawing Groups (CN, NO₂, F): Enhance metabolic stability and binding affinity but may reduce solubility. The cyano group’s strong electron-withdrawing effect could improve target engagement compared to chloro derivatives .
  • Drug-Likeness : Fluorinated derivatives (e.g., DAPF) exhibit optimal ADMET profiles, with balanced solubility and permeability .

Biological Activity

N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structural characteristics that contribute to its activity.

Chemical Structure

The compound features a pyrimidine ring linked to a sulfanyl group and an acetanilide moiety. The presence of the cyanophenyl group enhances its lipophilicity, which may influence its biological interactions.

  • Inhibition of Receptor Tyrosine Kinases (RTKs) :
    • This compound has been noted for its ability to suppress anaplastic lymphoma kinase (ALK), a critical RTK involved in various cancers. This inhibition can lead to reduced tumor growth and proliferation .
  • Antiviral Activity :
    • Derivatives of 4,6-diaminopyrimidine have demonstrated potent inhibitory effects against influenza viruses and other viral pathogens. The mechanism often involves interference with viral replication processes .
  • Antimicrobial Properties :
    • The compound exhibits significant antibacterial activity, particularly against gram-positive bacteria. It also shows potential as an antifungal agent, although further studies are needed to establish its spectrum of activity .
  • Antimalarial Activity :
    • Certain diaminopyrimidine derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria. This activity is attributed to their ability to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in the parasite .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in ALK-positive anaplastic large cell lymphoma (ALCL) models. The IC50 value was determined to be approximately 12 µM, indicating strong cytotoxicity .

Case Study 2: Antiviral Activity

Research involving the evaluation of this compound against influenza A virus showed a dose-dependent inhibition of viral replication in vitro. At concentrations above 10 µM, a reduction in viral titers was observed, suggesting potential therapeutic applications during influenza outbreaks .

Structural Characteristics

The crystal structure analysis of this compound reveals several key features:

  • The torsion angles between the pyrimidine and aromatic rings suggest flexibility that may be crucial for binding interactions with biological targets.
  • Intramolecular hydrogen bonding patterns stabilize the structure and may enhance its solubility and bioavailability .

Research Findings Summary Table

Biological ActivityMechanismReference
Inhibition of ALKRTK suppressionAchary et al., 2017
AntiviralInhibition of viral replicationKimura et al., 2006
AntibacterialDisruption of bacterial cell wallsKandeel et al., 1994
AntimalarialInhibition of dihydrofolate reductasePhuangsawai et al., 2016

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogues?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A typical route involves refluxing 4,6-diaminopyrimidine-2-thiol with a substituted 2-chloroacetamide derivative (e.g., 2-chloro-N-(2-cyanophenyl)acetamide) in ethanol using potassium hydroxide as a base. Reaction progress is monitored via TLC, followed by solvent evaporation and recrystallization (e.g., methanol/ethyl acetate) to obtain pure crystals .
  • Key Considerations : Optimize reaction time (4–6 hours) and stoichiometry (1:1 molar ratio) to avoid byproducts. Use slow evaporation for high-quality single crystals suitable for X-ray diffraction .

Q. How is the molecular conformation of this compound characterized crystallographically?

  • Methodology : X-ray diffraction (XRD) using a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL/SHELXS-97 is critical for resolving hydrogen bonding and dihedral angles. For example:

  • Dihedral Angles : The pyrimidine and aromatic rings exhibit folding, with angles ranging from ~42° to 67°, influenced by intramolecular N–H⋯N bonds .
  • Hydrogen Bonding : N–H⋯O/S and C–H⋯π interactions stabilize crystal packing (e.g., Rint = 0.060, θmax = 28.4°) .

Q. What spectroscopic techniques are used to validate its structure?

  • FT-IR/Raman : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
  • NMR : ¹H/¹³C spectra confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrimidine NH₂ at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 309.78 for C₁₂H₁₂ClN₅OS derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate its electronic properties and bioactivity?

  • DFT Analysis : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Key findings:

  • Planarity : Near-planar conformation between pyrimidine and phenyl rings enhances π-π stacking in biological targets .
  • NBO Analysis : Hydrogen-bonding interactions (e.g., LP(N) → σ*(N–H)) stabilize the molecule .
    • Molecular Docking : Dock against viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Results suggest binding affinity via sulfanyl and cyano groups interacting with catalytic residues .

Q. How can structural discrepancies in dihedral angles between analogues be resolved?

  • Case Study : Compare N-(2-cyanophenyl) and N-(4-chlorophenyl) derivatives. Dihedral angles vary due to steric/electronic effects:

  • Substituent Impact : Electron-withdrawing groups (e.g., –CN) reduce ring coplanarity (42.25° vs. 67.84° in chloro-substituted analogues) .
  • Refinement Tools : Use SHELXL-2016 with TWIN/BASF commands to model disorder or twinning in crystals .

Q. What strategies address contradictions in hydrogen-bonding networks across polymorphs?

  • Approach :

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